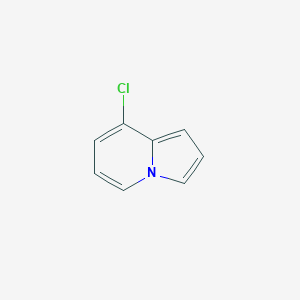

8-Chloroindolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

8-chloroindolizine |

InChI |

InChI=1S/C8H6ClN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |

InChI Key |

MRSWWDDITPZSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC=C(C2=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 8 Chloroindolizine

Electrophilic Aromatic Substitution (EAS) Pathways

Indolizines are π-electron-rich heterocyclic compounds that readily undergo electrophilic substitution. chim.it The inherent reactivity of the indolizine (B1195054) core is dictated by the electronic distribution across its bicyclic structure, which renders specific positions susceptible to electrophilic attack.

The site of electrophilic attack on the indolizine ring is highly regioselective. Molecular Orbital (MO) calculations and extensive experimental evidence have established that electrophilic substitution occurs preferentially at the five-membered pyrrole (B145914) ring. jbclinpharm.orgjbclinpharm.org The order of reactivity for the carbon atoms is C-3 > C-1. jbclinpharm.org

This preference is attributed to two main factors:

Electron Density : The highest electron density in the indolizine system is localized at the C-3 position. jbclinpharm.org

Intermediate Stability : The carbocation intermediate (an arenium ion) formed by electrophilic attack at C-3 is more stable due to more effective delocalization of the positive charge. The resonance hybrid for C-3 substitution allows for conjugation over a carbon atom, which is favored over conjugation involving the nitrogen atom that occurs in C-1 substitution. chim.it

This inherent reactivity means that reactions such as halogenation, nitration, and acylation will predominantly yield 3-substituted indolizines. If the C-3 position is already occupied, electrophilic substitution can then occur at the C-1 position. jbclinpharm.org

| Position | Relative Reactivity in EAS | Reason |

|---|---|---|

| C-3 | Most Reactive | Highest electron density and most stable carbocation intermediate. chim.itjbclinpharm.org |

| C-1 | Second Most Reactive | Favorable site for substitution if C-3 is blocked. jbclinpharm.org |

| Pyridine (B92270) Ring (C-5, C-6, C-7, C-8) | Least Reactive | Lower electron density compared to the pyrrole ring. |

Inductive Effect (-I) : As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is deactivating, making the substituted ring less reactive towards electrophiles than the unsubstituted parent compound. masterorganicchemistry.com

Resonance Effect (+R) : The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Direct C-H functionalization represents a powerful tool for modifying heterocyclic systems. Palladium-catalyzed C-H arylation and heteroarylation of indolizines have been developed as an efficient method for creating C-C bonds, particularly at the C-3 position. nih.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, have strongly supported that this transformation proceeds via an electrophilic substitution pathway rather than a concerted metalation-deprotonation or oxidative addition mechanism. nih.gov The key steps are believed to involve the formation of an electrophilic palladium species that is attacked by the electron-rich pyrrole ring of the indolizine.

The HOMO of the indolizine molecule is primarily located on the pyrrole ring, making it the nucleophilic partner in the reaction. nih.gov The LUMO, conversely, resides mostly on the pyridine ring. nih.gov This electronic distribution explains the high selectivity for arylation at the C-3 position. For 8-chloroindolizine, while the chlorine substituent deactivates the ring system, the palladium-catalyzed C-H arylation is expected to proceed, albeit potentially requiring more forcing conditions, with the same regioselectivity for the C-3 position.

Nucleophilic Substitution Reactions

In contrast to their high reactivity towards electrophiles, indolizines are generally resistant to nucleophilic attack due to their electron-rich nature. jbclinpharm.orgjbclinpharm.org However, nucleophilic substitution can occur under specific circumstances, particularly when the ring is activated by the presence of strong electron-withdrawing groups or when the leaving group is positioned at an activated site.

The Nucleophilic Aromatic Substitution (SNAr) mechanism typically requires two main conditions: the presence of a good leaving group and the activation of the aromatic ring by electron-withdrawing substituents, especially those located ortho or para to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com

For this compound, the chlorine atom is located at a position on the pyridine ring (C-8) that is ortho to the bridgehead nitrogen atom. This arrangement is analogous to that of a 2-halopyridine. In pyridine systems, the ring nitrogen is highly effective at stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack at the ortho (C-2) or para (C-4) positions. wikipedia.org This stabilization significantly facilitates the SNAr reaction.

Therefore, the C-8 position of this compound is predicted to be susceptible to nucleophilic attack. The ring nitrogen can delocalize the negative charge of the intermediate, lowering the activation energy for the reaction. While direct experimental studies on SNAr reactions of this compound are not extensively reported, the established principles of reactivity in pyridine-like systems strongly suggest that it can serve as a substrate for such transformations.

| Position of Chlorine | Expected SNAr Reactivity | Activating Factor |

|---|---|---|

| C-8 | Predicted to be reactive | Activation by adjacent ring nitrogen (ortho-position), which stabilizes the Meisenheimer complex. wikipedia.org |

| C-5 | Generally unreactive | Requires strong activation from other electron-withdrawing groups on the ring (e.g., nitro or cyano groups at C-6 or C-8). msu.rubeilstein-journals.org |

The viability of a halogen atom as a leaving group in an SNAr reaction is less dependent on its bond strength with the carbon and more on its ability to activate the ring for the initial, rate-determining nucleophilic attack. masterorganicchemistry.com The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org This is because the more electronegative halogens are more effective at withdrawing electron density inductively, making the carbon atom more electrophilic and susceptible to attack.

In the context of chloroindolizines:

Chlorine at C-5 : Studies on 5-bromo- and 5-iodoindolizines have shown that the halogen at this position is generally passive towards nucleophiles and does not act as a leaving group unless there are potent electron-withdrawing groups elsewhere on the ring. msu.ru For instance, 5-chloro-6-cyanoindolizines readily undergo nucleophilic substitution because the cyano group at the C-6 position provides the necessary activation. beilstein-journals.org

Chlorine at C-8 : The chlorine atom at the C-8 position of this compound is activated by the adjacent ring nitrogen. This intrinsic activation makes it a significantly better leaving group in SNAr reactions compared to a chlorine atom at C-5, C-6, or C-7. The reaction proceeds through a stable Meisenheimer intermediate, and the subsequent fast elimination of the chloride ion restores the aromaticity of the system. wikipedia.org

Scope and Limitations of Nucleophilic Attack on Electron-Deficient Halogenated Indolizines

The susceptibility of the indolizine core to nucleophilic attack is significantly influenced by the electronic properties of its substituents. In its unsubstituted form, the indolizine ring system, a 10-π electron aromatic structure, is generally resistant to nucleophilic substitution. However, the introduction of electron-withdrawing groups, particularly nitro groups, can activate the ring towards such reactions. jbclinpharm.orglibretexts.orgpressbooks.puballen.in This is analogous to the well-established principles of nucleophilic aromatic substitution (SNAr) in other aromatic systems. libretexts.orgpressbooks.puballen.in

For halogenated indolizines to undergo nucleophilic attack, the presence of strong electron-withdrawing groups is crucial to lower the electron density of the aromatic system, thereby making it more susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. allen.in The stability of this intermediate is a key factor in determining the reaction's feasibility. Electron-withdrawing groups, especially those at positions that can delocalize the negative charge through resonance (ortho and para positions relative to the point of attack), play a vital role in stabilizing this complex. libretexts.orgpressbooks.puballen.in

In the context of this compound, a strong electron-withdrawing group would be required to facilitate nucleophilic substitution of the chlorine atom. For instance, the presence of a nitro group at the 8-position of the indolizine ring has been shown to enable nucleophilic attack by secondary amines, leading to the formation of 5-amino-8-nitroindolizines. jbclinpharm.org The position of the electron-withdrawing group is critical; a meta-positioned group offers less stabilization for the intermediate, and consequently, the reaction is less likely to occur. libretexts.org

The nature of the nucleophile also plays a significant role. Strong nucleophiles are generally required for the reaction to proceed at a reasonable rate. The limitations of this reaction include the requirement for harsh reaction conditions in the absence of sufficient activation by electron-withdrawing groups. pressbooks.pub Furthermore, the regioselectivity of the attack is dictated by the position of the activating groups.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the synthesis of complex heterocyclic systems from indolizine precursors. The unique electronic structure of indolizine, possessing both a π-excessive pyrrole ring and a π-deficient pyridine ring, allows it to participate in various cycloaddition pathways. msu.ru

[8+2] Cycloaddition of Indolizines with Dienophiles

Indolizine and its derivatives are known to undergo [8+2] cycloaddition reactions with electron-deficient dienophiles, such as alkenes and alkynes, to yield cycl[3.2.2]azine derivatives. mdpi.comosi.lvnih.govresearchgate.net In this type of pericyclic reaction, the indolizine system acts as an 8π-electron component, reacting with a 2π-electron component (the dienophile). osi.lv This reaction is a notable example of a higher-order cycloaddition, expanding the synthetic utility of the indolizine scaffold. mdpi.comosi.lvnih.govresearchgate.net

The reactivity of indolizines in [8+2] cycloadditions is influenced by substituents on both the indolizine ring and the dienophile. Indolizines with leaving groups at specific positions, such as 3 and 5, have been specifically studied in this context. mdpi.comnih.gov The reaction can be promoted under various conditions, including thermal, photochemical, and catalyzed pathways. For example, visible-light-induced intermolecular [8+2] alkenylation–cyclization processes have been developed for indolizines. mdpi.com Palladium catalysis has also been employed to facilitate the cycloaddition of indolizines with alkynes. mdpi.com

The scope of dienophiles includes a variety of activated alkenes and alkynes. For instance, the reaction of indolizines with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-established method for the synthesis of cyclazine systems. mdpi.comijettjournal.org

Mechanistic Insights into Cycloaddition Pathways (e.g., 1,3-dipolar)

The mechanism of cycloaddition reactions involving indolizines can be complex and is often dependent on the specific reactants and conditions. While the [8+2] cycloaddition is often depicted as a concerted process, there is evidence to suggest that stepwise mechanisms involving zwitterionic or biradical intermediates may also be operative. msu.rumdpi.com

A significant pathway for the functionalization of the indolizine skeleton is through 1,3-dipolar cycloaddition reactions. ijettjournal.orgrsc.orgresearchgate.netlew.ro This approach typically involves the in situ generation of pyridinium (B92312) ylides from the corresponding pyridinium salts. rsc.orglew.ro These ylides, which are 1,3-dipoles, then react with dipolarophiles (electron-deficient alkenes or alkynes) in a [3+2] cycloaddition to form a five-membered ring, which upon subsequent aromatization, yields the indolizine core. rsc.orgresearchgate.netrsc.org This method is highly versatile and allows for the synthesis of a wide range of substituted indolizines. ijettjournal.orgresearchgate.net

Quantum chemical calculations have been employed to elucidate the mechanistic details of these cycloaddition reactions. msu.ru These studies have predicted different potential pathways, including concerted cycloadditions and stepwise processes involving dipolar intermediates. For example, in the reaction of 6-nitroindolizine with certain alkenes, a dipolar cycloaddition mechanism involving electrophilic addition followed by ring closure has been proposed. msu.ru Conversely, for the reaction with an alkene bearing a donor substituent, an "inverse" dipolar cycloaddition mechanism, initiated by nucleophilic addition, has been suggested. msu.ru

Other Significant Transformations

Beyond nucleophilic substitution and cycloaddition reactions, halogenated indolizine systems can undergo a variety of other important chemical transformations, enabling further functionalization and the synthesis of diverse molecular architectures.

Oxidation and Reduction Chemistry of Halogenated Indolizine Systems

The oxidation and reduction of the indolizine ring system can lead to the formation of various derivatives. The oxidation of dihydroindolizine intermediates, often formed during cycloaddition reactions, is a common step to achieve the fully aromatic indolizine core. rsc.org Oxidants such as TEMPO have been used for this purpose. rsc.orgrsc.org

Conversely, the reduction of the indolizine ring can also be achieved. Catalytic hydrogenation, for example, can be used to reduce the double bonds in the indolizine system. jbclinpharm.org The specific conditions and outcomes of oxidation and reduction reactions will be dependent on the nature and position of substituents on the indolizine ring, including the presence of a halogen atom.

Metalation and Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Metalation of the indolizine ring, followed by reaction with an electrophile, provides a powerful strategy for the introduction of various functional groups. Directed metalation using lithium or magnesium amide bases has been shown to be an effective method for the functionalization of the indolizine core. worktribe.com The regioselectivity of the metalation can be influenced by the directing group and the base used. worktribe.com

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. sigmaaldrich.comlibretexts.org Halogenated indolizines, such as this compound, are excellent substrates for these transformations. Reactions such as the Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of a wide array of substituents at the position of the halogen. sigmaaldrich.comlibretexts.orgrsc.orgrsc.orgbeilstein-journals.orgresearchgate.net

For example, the Suzuki-Miyaura coupling of a haloindolizine with an organoboronic acid provides a route to arylated indolizines. beilstein-journals.orgresearchgate.net Similarly, the Negishi coupling utilizes an organozinc reagent, and the Sonogashira reaction employs a terminal alkyne to introduce alkynyl groups. osi.lvlibretexts.org These palladium-catalyzed reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them highly valuable for the synthesis of complex indolizine derivatives. sigmaaldrich.comrsc.orgrsc.org The development of efficient palladium-catalyzed cross-coupling/cycloisomerization cascade reactions has provided straightforward routes to functionalized indolizines. rsc.orgrsc.org

Functionalization at Peripheral Sites (e.g., C-2, C-5, C-7, C-8)

The functionalization of the this compound scaffold at its peripheral carbon atoms (C-2, C-5, C-7, and C-8) is a key strategy for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The reactivity at these positions is influenced by the electronic properties of the bicyclic heteroaromatic system and the directing effects of existing substituents. While electrophilic substitution is known to preferentially occur at the C-3 and C-1 positions of the indolizine ring, derivatization at the other sites often requires more advanced synthetic methodologies. jbclinpharm.orgjbclinpharm.org

Functionalization at the C-8 Position

The C-8 position of this compound is uniquely activated for functionalization through cross-coupling reactions, leveraging the presence of the chloro substituent. The chlorine atom, analogous to a halogen on a pyridine ring, can participate in various palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is well-precedented for other halogenated indolizines, such as 5-bromo- and 5-iodoindolizines, which have been shown to undergo Suzuki coupling reactions. msu.ru

Palladium-Catalyzed Cross-Coupling Reactions:

Modern cross-coupling reactions provide a versatile toolkit for modifying the C-8 position. These methods are fundamental in synthetic organic chemistry for their broad substrate scope and functional group tolerance. byjus.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the C-8 chloro substituent with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a highly robust and widely used method for generating biaryl and heteroaryl-aryl structures. nobelprize.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C-8 position with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. numberanalytics.comwiley.com

Heck-Mizoroki Reaction: This reaction involves the coupling of the C-8 chloro group with an alkene, providing access to C-8 vinylated indolizine derivatives. fu-berlin.decommonorganicchemistry.com

The table below summarizes plausible cross-coupling reactions for the functionalization of the C-8 position of this compound, based on established methodologies for similar aryl and heteroaryl chlorides.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Representative) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic Acid | Pd(OAc)₂, SPhos | 8-Aryl/Heteroarylindolizine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, XPhos | 8-Aminoindolizine Derivative |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 8-Vinylated Indolizine |

This interactive table illustrates common palladium-catalyzed cross-coupling reactions that are expected to be applicable to the C-8 position of this compound.

Functionalization at the C-2, C-5, and C-7 Positions

In contrast to the C-8 position, functionalization at the C-2, C-5, and C-7 positions requires the activation of carbon-hydrogen (C-H) bonds. The development of transition-metal-catalyzed C-H activation and functionalization has emerged as a powerful strategy for modifying otherwise unreactive positions on heterocyclic scaffolds. chim.itmdpi.comrsc.orgrsc.org

Directed Metalation and C-H Functionalization:

For the indolizine core, directed metalation strategies have proven effective for achieving regioselective functionalization. worktribe.comusp.br This involves the use of a directing group that coordinates to a metal catalyst, bringing it into proximity of a specific C-H bond and facilitating its cleavage and subsequent reaction with an electrophile. While specific examples starting with this compound are not extensively documented, the principles established for other substituted indolizines are applicable. worktribe.comresearchgate.net

Functionalization at C-2: The commercial availability of this compound-2-carboxylic acid suggests that methodologies for introducing substituents at the C-2 position have been developed. sigmaaldrich.com This could potentially be achieved through C-H activation or metalation protocols.

Functionalization at C-5 and C-7: The pyridine ring of the indolizine nucleus is generally less reactive towards electrophiles than the pyrrole ring. Therefore, functionalization at C-5 and C-7 typically relies on metal-catalyzed C-H activation. Studies on other indolizine derivatives have shown that C-5 can be functionalized via lithiation followed by quenching with an electrophile. msu.rubeilstein-journals.org Similarly, C-7 functionalization is often achieved using directing group strategies in related aza-heterocycles.

The following table outlines potential C-H functionalization reactions at the C-2, C-5, and C-7 positions of this compound, based on established methods for the broader indolizine class.

| Target Position | Reaction Type | Reagents (Representative) | Product Type |

| C-2 | C-H Carboxylation | Pd(OAc)₂, Mo(CO)₆ (as CO source) | This compound-2-carboxylic acid |

| C-5 | Directed C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Aryl Iodide | 5-Aryl-8-chloroindolizine |

| C-7 | Directed C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | This compound-7-boronic ester |

This interactive table presents hypothetical C-H functionalization reactions at various peripheral sites of this compound, illustrating the potential for creating diverse derivatives.

Spectroscopic and Structural Elucidation of 8 Chloroindolizine

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating molecular structures. mdpi.com By analyzing the interaction of molecules with electromagnetic radiation, detailed information about atomic arrangement, functional groups, and electronic configurations can be obtained. williams.edu

The indolizine (B1195054) ring system is aromatic and contains seven protons and eight carbons. The chlorine atom at the C-8 position is expected to exert a deshielding effect on the nearby protons and carbons due to its electronegativity and inductive effects. The protons on the pyridine (B92270) ring (H-5, H-6, H-7) and the pyrrole (B145914) ring (H-1, H-2, H-3) would exhibit characteristic chemical shifts and coupling patterns. huji.ac.il In ¹³C NMR, the carbon atom bonded to the chlorine (C-8) would show a significant downfield shift. uwimona.edu.jm

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 8-Chloroindolizine Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~6.5 - 7.0 | ~110 - 120 |

| C2 | ~6.2 - 6.7 | ~100 - 110 |

| C3 | ~7.0 - 7.5 | ~115 - 125 |

| C5 | ~7.5 - 8.0 | ~120 - 130 |

| C6 | ~6.8 - 7.3 | ~110 - 120 |

| C7 | ~6.7 - 7.2 | ~115 - 125 |

| C8 | --- | ~125 - 135 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org For this compound (C₈H₆ClN), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion (M⁺) peak. bu.edu.eg Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear indicator for the presence of a single chlorine atom. ulethbridge.ca

The fragmentation pattern provides structural information. acdlabs.com Common fragmentation pathways for this compound could include the loss of a chlorine radical (•Cl) or the expulsion of a neutral molecule like hydrogen cyanide (HCN) from the heterocyclic ring system, leading to the formation of various fragment ions. msu.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₈H₆³⁵ClN]⁺• | Molecular Ion (M⁺) | 151 |

| [C₈H₆³⁷ClN]⁺• | Isotopic Molecular Ion ([M+2]⁺) | 153 |

| [C₈H₆N]⁺ | Loss of Chlorine radical | 116 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in The IR spectrum of this compound would display several characteristic absorption bands.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

C=C and C=N stretching: These absorptions from the indolizine ring would appear in the 1600-1450 cm⁻¹ region. libretexts.orgcopbela.org This area is often complex but is characteristic of the heterocyclic aromatic system.

C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens are found in the 900-675 cm⁻¹ region and can provide information about the substitution pattern of the aromatic ring. libretexts.org

C-Cl stretching: The absorption for the carbon-chlorine bond stretch is expected in the 800-600 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | Aromatic C=C / C=N | 1600 - 1450 |

| Bending (out-of-plane) | Aromatic C-H | 900 - 675 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. bioglobax.com The indolizine ring is a conjugated 10-π electron aromatic system. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). utoronto.ca

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of π → π* transitions. matanginicollege.ac.in The presence of the chlorine atom, an auxochrome, may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λmax) compared to the parent indolizine. williams.edu The spectrum of a related compound, 8-hydroxyquinoline, shows absorption peaks that demonstrate π-π* and n-π* transitions in the quinoline (B57606) ring. researchgate.net For this compound, these transitions would be characteristic of the indolizine core. utoronto.ca

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.commpg.de By diffracting a beam of X-rays, a crystal produces a unique pattern from which the electron density can be calculated, and a model of the molecular structure can be built and refined. instruct-eric.org

While the crystal structure for the parent this compound is not available in the searched literature, a study on a related derivative, 3-Ethyl 1,2-Dimethyl 5-chloroindolizine-1,2,3-tricarboxylate , provides valuable insight into the geometry of the chloroindolizine core. researchgate.net The analysis of this compound confirmed its molecular structure and revealed details about its solid-state packing. researchgate.net The indolizine ring system was found to be essentially planar, as expected for an aromatic system.

Table 4: Crystallographic Data for 3-Ethyl 1,2-Dimethyl 5-chloroindolizine-1,2,3-tricarboxylate. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈ClNO₆ |

| Formula Weight | 367.78 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.6696(7) |

| b (Å) | 7.9336(3) |

| c (Å) | 23.2275(9) |

| α (°) | 90 |

| β (°) | 108.205(1) |

| γ (°) | 90 |

| Volume (ų) | 3093.1(2) |

| Z (molecules/unit cell) | 8 |

This data provides a concrete example of the structural parameters for a chloro-substituted indolizine derivative, serving as a valuable reference for the broader class of these compounds. researchgate.net

Theoretical and Computational Chemistry Studies on 8 Chloroindolizine

Quantum Mechanical Calculations (e.g., DFT, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 8-chloroindolizine. ukm.myuzh.chresearchgate.netmdpi.comnovapublishers.com These computational approaches allow for the detailed examination of molecular and electronic structures, providing insights that are often difficult to obtain through experimental means alone. uzh.chresearchgate.netmdpi.com

DFT has become a popular method in quantum chemistry for studying the electronic structure of many-body systems. ukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system can be determined from its electron density. ukm.my The practical application of DFT involves solving the Kohn-Sham equations for a system of non-interacting electrons in an effective potential. ukm.my The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional, with various approximations available, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals. ukm.my

Ab initio methods, on the other hand, are calculations based on first principles, without the use of empirical parameters. ukm.myresearchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally demanding, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results by incorporating electron correlation effects. researchgate.netpeerj.com

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. pennylane.aidiva-portal.org This process involves minimizing the total energy of the molecule with respect to the nuclear coordinates, which corresponds to finding a stationary point on the potential energy surface. pennylane.aidiva-portal.org For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Representative Theoretical Bond Lengths and Angles for an Indolizine (B1195054) Core (Illustrative)

| Parameter | Typical Calculated Value (DFT/B3LYP/6-31G*) |

| N-C5 Bond Length | ~1.38 Å |

| C5-C6 Bond Length | ~1.40 Å |

| C6-C7 Bond Length | ~1.38 Å |

| C7-C8 Bond Length | ~1.40 Å |

| C8-N Bond Length | ~1.39 Å |

| C1-C2 Bond Length | ~1.37 Å |

| C2-C3 Bond Length | ~1.41 Å |

| C3-N Bond Length | ~1.36 Å |

| C1-C8a Bond Length | ~1.42 Å |

| C5-N-C8a Angle | ~108° |

| N-C5-C6 Angle | ~109° |

| C5-C6-C7 Angle | ~107° |

| C6-C7-C8 Angle | ~109° |

| C7-C8-N Angle | ~107° |

Note: This table is illustrative and based on general knowledge of indolizine systems. Actual calculated values for this compound would require specific computational studies.

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure and charge distribution of this compound is fundamental to predicting its chemical behavior. nih.govijs.siaps.org Quantum mechanical calculations provide detailed information about the distribution of electrons within the molecule, including atomic partial charges and the nature of chemical bonds. nih.govijs.si

The partial charge on an atom in a molecule represents the net positive or negative charge on that atom due to the unequal sharing of electrons in chemical bonds. This distribution is crucial for understanding intermolecular interactions and the reactivity of different sites within the molecule. For this compound, the electronegative chlorine atom at the 8-position is expected to have a partial negative charge, while the adjacent carbon atom would have a partial positive charge. The nitrogen atom in the indolizine ring is also expected to be an electronegative center. ijs.si

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for understanding and predicting chemical reactivity. numberanalytics.comucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comucsb.eduwikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

HOMO-LUMO Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. taylorandfrancis.comwuxiapptec.comresearchgate.netwikipedia.org A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. researchgate.netwikipedia.org Conversely, a large HOMO-LUMO gap suggests high stability and lower reactivity. researchgate.net

The HOMO-LUMO gap can also provide insights into the electronic absorption properties of a molecule. The energy of the gap often corresponds to the lowest energy electronic excitation possible, which can be related to the wavelength of light the compound absorbs. ossila.com For this compound, computational methods can accurately calculate the energies of the HOMO and LUMO, and thus the magnitude of the HOMO-LUMO gap, providing a quantitative measure of its expected reactivity.

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Substituted Aromatic Systems (eV)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | 1.15 | 7.90 |

| Chlorobenzene | -6.89 | 0.75 | 7.64 |

| Indole | -5.40 | 0.85 | 6.25 |

| This compound (Estimated) | -5.8 to -6.2 | 0.2 to 0.6 | ~5.6 to 6.4 |

Note: The values for this compound are estimations based on the trends observed in related structures and are for illustrative purposes only. Precise values would require specific DFT calculations.

Understanding Reactivity and Regioselectivity from FMO Theory

FMO theory is instrumental in predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. numberanalytics.comucsb.edunumberanalytics.com The theory posits that reactions are favored when the HOMO of one reactant interacts effectively with the LUMO of the other. numberanalytics.comnumberanalytics.com The spatial distribution and symmetry of these frontier orbitals determine the preferred orientation of the reactants and the site of attack. numberanalytics.comnumberanalytics.com

For this compound, the locations of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in an electrophilic substitution reaction, the incoming electrophile would preferentially attack the carbon atom(s) with the largest HOMO coefficient. Conversely, a nucleophile would target the atom(s) with the largest LUMO coefficient. The presence of the chloro substituent at the 8-position will influence the electron density distribution and thus the localization of the HOMO and LUMO, thereby directing the regioselectivity of its reactions.

Mechanistic Investigations through Computational Modeling

For reactions involving this compound, computational modeling could be used to:

Elucidate reaction pathways: By calculating the energies of reactants, products, transition states, and any intermediates, the most likely reaction mechanism can be determined.

Calculate activation energies: The energy difference between the reactants and the transition state, known as the activation energy, can be computed to predict the rate of the reaction.

Investigate the role of catalysts: The effect of a catalyst on the reaction mechanism can be modeled by including the catalyst in the calculations and determining how it lowers the activation energy.

Predict the stereochemical outcome: For reactions that can produce different stereoisomers, computational modeling can help predict which isomer will be formed preferentially.

Modern computational approaches, often combined with experimental data, enable a detailed and dynamic picture of chemical transformations at the molecular level. rsc.org

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the feasibility and kinetics of a chemical reaction. For indolizine systems, these studies have often focused on pericyclic reactions, such as [8+2] cycloadditions, and substitution reactions. While specific transition state analyses for this compound are not extensively documented in dedicated studies, the principles can be inferred from computational work on the parent indolizine and other substituted analogues.

Quantum chemical calculations have been employed to investigate the transition states of [8+2] cycloaddition reactions between indolizines and various dienophiles. msu.ru These studies have revealed that the reaction can proceed through different mechanisms, including concerted and stepwise pathways, depending on the nature of the substituents on both the indolizine and the reacting partner. For instance, calculations on indolizine and 6-nitroindolizine with nitroethylene (B32686) predicted a dipolar cycloaddition mechanism involving electrophilic addition followed by ring closure. msu.ru

In the context of substituted indolizines, computational studies have also shed light on the regioselectivity of reactions. For example, DFT calculations on the arylation of indolizines have supported an electrophilic substitution mechanism, where the electron-rich pyrrole (B145914) ring is preferentially attacked. nih.gov The transition state for such a reaction would involve the formation of a sigma complex, and its stability would be influenced by the substituents on the indolizine ring. The presence of a chloro group at the 8-position, as in this compound, would be expected to influence the charge distribution and, consequently, the energy of the transition state.

Furthermore, theoretical calculations on the hydrogenation of a tetrasubstituted indolizine have identified the transition states for the formation of diastereomeric products. acs.org These calculations, performed at the M11/aug-cc-pVDZ level of theory, demonstrated that the preference for the kinetic product could be explained by a lower activation energy barrier for its corresponding transition state. acs.org This highlights the power of transition state analysis in understanding and predicting stereochemical outcomes.

A summary of representative activation energies from computational studies on indolizine reactions is presented in Table 1.

| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Substituted Indolizine + H2 | Hydrogenation (trans product) | M11/aug-cc-pVDZ | 15.50 | acs.org |

| Substituted Indolizine + H2 | Hydrogenation (cis product) | M11/aug-cc-pVDZ | 17.19 | acs.org |

| Indolizine + Nitroethylene | [8+2] Cycloaddition | AM1 | 25.4 | msu.ru |

| 6-Nitroindolizine + Nitroethylene | [8+2] Cycloaddition | AM1 | 22.1 | msu.ru |

Energetic Landscape Mapping of Reactions

Mapping the potential energy surface (PES) provides a comprehensive view of a reaction, detailing the energy changes as reactants are converted into products through various transition states and intermediates. Computational studies have been instrumental in mapping the PES for several reactions involving the indolizine scaffold.

For the [3+2] cycloaddition of pyridine (B92270) derivatives with vinyldiazo compounds to form indolizines, DFT calculations at the B3LYP/6-31G(d) level have been used to map out the multi-step reaction pathway. uniovi.es The study identified key intermediates, such as a copper(I) carbene species, and the associated transition states, providing a detailed energetic profile of the reaction. uniovi.es

In the context of C-H functionalization, a common strategy for elaborating the indolizine core, computational studies have explored the potential energy surfaces of palladium-catalyzed reactions. For instance, in the arylation of indolizines, DFT calculations helped to distinguish between a C-H activation pathway and an electrophilic substitution pathway by evaluating the energetics of the proposed intermediates and transition states. nih.gov

The energetic landscape of the hydrogenation of a substituted indolizine was also computationally explored to understand its diastereoselectivity. The study revealed a keto-enol tautomerism as a key feature of the reaction's potential energy surface, with the kinetic and thermodynamic products being clearly distinguished by their relative energies and the barriers leading to them. acs.orgacs.org

Table 2 presents a selection of calculated reaction energies for processes involving indolizine derivatives.

| Reaction | Computational Method | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Formation of trans-hydrogenation product | M11/aug-cc-pVDZ | -10.21 | acs.org |

| Formation of cis-hydrogenation product | M11/aug-cc-pVDZ | -12.25 | acs.org |

| [8+2] Cycloaddition of 6-nitroindolizine with nitroethylene | AM1 | -30.5 | msu.ru |

Aromaticity Assessment of Chlorinated Indolizine Systems

Indolizine is a 10π-electron aromatic system, a property that significantly influences its stability and reactivity. mdpi.comwikipedia.org The aromaticity of indolizine and its derivatives can be quantitatively assessed using various computational descriptors, with Nucleus-Independent Chemical Shift (NICS) being a widely used magnetic criterion. orgchemres.org NICS values are calculated at specific points in space, typically at the center of a ring, to probe the induced magnetic field associated with electron delocalization. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

While specific NICS calculations for this compound are not explicitly reported in the reviewed literature, studies on other heterocyclic systems provide a framework for understanding the potential impact of a chloro substituent. The aromaticity of a ring system can be influenced by substituents that alter the electron density and delocalization within the ring. A chlorine atom, being electronegative, can withdraw electron density via the sigma bond (inductive effect) but can also donate electron density through its lone pairs via the pi system (resonance effect). The net effect on aromaticity would depend on the balance of these opposing influences.

In a study of phenylurea herbicides, DFT calculations of aromaticity indices like HOMA (Harmonic Oscillator Model of Aromaticity) and FLU (aromatic fluctuation index) showed that chloro-substituents on a benzene ring can enhance electronic delocalization. shd-pub.org.rs This suggests that a chloro group on the pyridine ring of indolizine might have a measurable effect on its aromatic character.

Computational studies on indolizines have confirmed the aromatic nature of the parent system. DFT calculations have shown that the HOMO (Highest Occupied Molecular Orbital) is largely localized on the electron-rich pyrrole ring, while the LUMO (Lowest Unoccupied Molecular Orbital) resides mainly on the pyridine ring. nih.gov This electronic distribution is a key feature of its aromatic character and reactivity. The introduction of a chlorine atom at the 8-position would likely modulate this distribution, which in turn could be quantified by aromaticity indices.

Given the general principles, it is expected that this compound would retain a significant degree of aromaticity, as the fundamental 10π-electron system remains intact. However, a slight perturbation of the aromatic character compared to the parent indolizine is anticipated.

Table 3 provides representative NICS values for related aromatic systems to contextualize the expected aromaticity of chlorinated indolizines.

| Molecule | Computational Method | NICS(0) (ppm) | Aromaticity | Reference |

|---|---|---|---|---|

| Benzene | B3LYP/6-311++G(d,p) | -8.0 | Aromatic | orgchemres.org |

| Hexazine (N6) | B3LYP/6-311++G(d,p) | -10.3 | Aromatic | orgchemres.org |

| 1,3,5-Triaza-2,4,6-trisiline | B3LYP/6-311++G(d,p) | -1.7 | Weakly Aromatic | orgchemres.org |

*NICS(0) refers to the NICS value calculated at the geometric center of the ring.

Applications of 8 Chloroindolizine in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Heterocycles

8-Chloroindolizine and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the indolizine (B1195054) ring, coupled with the functionalizability of the chloro group, allows for its elaboration into polycyclic structures through various synthetic strategies, most notably cycloaddition reactions.

One of the primary applications of indolizines in this context is their participation in [8+2] cycloaddition reactions to form cycl[3.2.2]azines. nih.govmdpi.com This reaction involves the 8π-electron system of the indolizine ring reacting with a 2π-electron component, such as an alkyne or alkene, to construct a new five-membered ring, leading to the cyclazine core. nih.gov While the majority of studies focus on substituted indolizines, the principles are directly applicable to this compound, where the chloro group can influence the electronic properties and subsequent reactivity of the scaffold. For instance, the reaction of 3-aroyl-5-chloroindolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to lead to intramolecular cyclization, forming benz[e]cycl[3.3.2]azine nuclei. researchgate.net This transformation highlights how the chloro-substituent is carried through the reaction sequence to afford complex, polycyclic heteroaromatic systems.

Furthermore, 8-substituted indolizines are convenient precursors for 5-substituted cycl[3.2.2]azine derivatives, demonstrating the utility of functionalized indolizines in building complex heterocyclic frameworks. mdpi.com The synthesis of an indolizino-cyclazinone structure has been reported starting from a 2-carboxyethyl-substituted indolizine, which was then converted to the fused cyclazinone system. mdpi.com Such strategies can be envisioned for this compound, where the chloro-group can be used for further modifications either before or after the formation of the cyclazine skeleton. The synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives through the "tert-amino effect" in related heterocyclic systems also suggests potential pathways for the elaboration of this compound into more intricate structures. rsc.org

The following table summarizes examples of complex heterocycles synthesized from indolizine precursors.

| Precursor Type | Reagent | Product Type | Reference |

| Indolizines | Alkynes/Alkenes | Cycl[3.2.2]azines | nih.govmdpi.com |

| 3-Aroyl-5-chloroindolizine | Dimethyl acetylenedicarboxylate | Benz[e]cycl[3.3.2]azine | researchgate.net |

| 8-Substituted Indolizines | - | 5-Substituted Cycl[3.2.2]azines | mdpi.com |

| Indolizinone | Dimethyl acetylenedicarboxylate | Azatricycle/1H-pyrrol-3(2H)-one | researchgate.net |

Building Block for Functional Materials

The unique electronic properties of the indolizine core, characterized by its π-electron-rich nature, make it an attractive scaffold for the development of functional organic materials. chim.it The introduction of an 8-chloro substituent provides a key site for tuning these properties and for linking the indolizine unit into larger conjugated systems.

Indolizine derivatives have emerged as promising candidates for blue-emitting materials in organic light-emitting devices (OLEDs) and as fluorescent probes. nih.govresearchgate.netchim.it The synthesis of 1,2-diphenylindolizine (B8516138) derivatives has been shown to yield materials with emission maxima around 450 nm, suitable for blue OLEDs. nih.gov The photophysical properties of these materials can be tuned by the introduction of various substituents.

The this compound scaffold can be functionalized to create donor-acceptor type chromophores, which often exhibit interesting photophysical properties such as intramolecular charge transfer (ICT). core.ac.uk By introducing electron-donating or electron-withdrawing groups at specific positions, the absorption and emission wavelengths, as well as the fluorescence quantum yield, can be precisely controlled. The palladium-catalyzed cross-coupling of 2-aryl-indolizines with aromatic halides has been used to prepare 2,5-diaryl-indolizines, which show promise for use in optoelectronic devices and biomolecular labeling. researchgate.net A similar strategy could be employed with this compound to introduce aryl groups and extend the π-conjugation, thereby tuning the material's optoelectronic properties.

The table below presents photophysical data for some functionalized indolizine derivatives, illustrating their potential as fluorescent materials.

| Indolizine Derivative | Excitation Max (nm) | Emission Max (nm) | Application/Property | Reference |

| 1,2-Diphenylindolizines | ~380-390 | ~450 | Blue-emitting materials for OLEDs | nih.gov |

| 2,5-Diaryl-indolizines | - | - | Optoelectronic devices, biomolecular labeling | researchgate.net |

| Substituted 3-sulfanylindolizines | - | - | Biological fluorescent probes | researchgate.netacs.org |

The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. rsc.org π-Expanded indolizines, which feature an extended conjugated system, are of significant interest in this regard. rsc.org The synthesis of such systems often involves the fusion of additional aromatic rings onto the indolizine core.

The this compound scaffold can serve as a starting point for the construction of these π-expanded analogues. The chloro group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to attach other aromatic or heteroaromatic units. C-H activation is another powerful tool for the synthesis of extended π-systems, allowing for the direct arylation or alkenylation of the indolizine core. nih.gov While many examples focus on functionalization at the C1 and C3 positions, strategies for the functionalization at other positions, including C8, are being developed. The synthesis of π-extended diaza mt.comcirculenes, for example, demonstrates the potential for creating large, complex, and planarized aromatic systems from nitrogen-containing heterocycles. sgitolab.com

The development of π-conjugated polymers based on repeating indolizine units is another avenue for creating novel functional materials. The this compound can be converted into a bifunctional monomer suitable for polymerization reactions, leading to materials with tailored electronic and optical properties for applications in organic photovoltaics and electronics. beilstein-journals.orgresearchgate.net

Development of New Synthetic Methodologies

The unique reactivity of the this compound scaffold makes it an excellent platform for the development of new synthetic methods, particularly in the areas of regioselective functionalization and the exploration of novel reaction modes for nitrogen heterocycles.

The selective introduction of functional groups at specific positions of a heterocyclic ring is a central challenge in organic synthesis. mdpi.com this compound provides a model substrate for developing and showcasing regioselective functionalization strategies. The presence of the chloro group can direct incoming electrophiles or organometallic reagents to specific positions on the ring.

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles. nih.govbeilstein-journals.org For indolizines, C-H functionalization typically occurs at the C1 or C3 positions. However, the development of new ligand and catalyst systems is enabling the functionalization of other positions with high regioselectivity. For example, the direct arylation of indolizines at the C3 position has been achieved with high efficiency. nih.gov The chloro-substituent at the 8-position can influence the electronic distribution within the ring, potentially altering the regioselectivity of these C-H activation reactions. Furthermore, the chloro group itself can be used as a directing group or as a site for cross-coupling reactions, providing an alternative to direct C-H functionalization.

The following table highlights different regioselective functionalization methods applicable to indolizine and related heterocycles.

| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |

| C-H Arylation | Palladium catalyst | C3 | nih.gov |

| C-H Alkenylation | Palladium catalyst | C3 | beilstein-journals.org |

| Lithiation | Organolithium reagent | C5 | researchgate.net |

| C8 Olefination (Isoquinolone) | Cobalt(III) catalyst | C8 | rsc.org |

This compound can be employed to explore and develop novel reaction modes for nitrogen-containing heterocycles. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a prime example. wikipedia.org These reactions offer a highly efficient means of rapidly building molecular complexity from simple starting materials.

A cascade reaction involving an intramolecular aldol (B89426) reaction followed by an anionic oxy-Cope rearrangement has been used to synthesize 10-membered lactones, and a serendipitous 6π-electrocyclization led to the formation of benzo[c]coumarins. mdpi.com Such cascade processes could be designed starting from appropriately functionalized this compound derivatives. For example, a multicomponent reaction involving this compound, an alkyne, and a third component could potentially lead to the rapid assembly of complex polycyclic systems in a single step. scilit.comresearchgate.net

Furthermore, the development of metal-free C-H activation methods, often utilizing radical pathways, represents a significant advance in sustainable chemistry. rsc.org this compound could serve as a substrate to investigate these novel activation methods, potentially leading to new strategies for the functionalization of nitrogen heterocycles without the need for expensive and toxic transition metals. The unique electronic properties of the this compound ring may lead to unexpected reactivity and selectivity in these novel reaction manifolds.

Future Research Directions and Challenges in 8 Chloroindolizine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of indolizine (B1195054) derivatives has traditionally relied on methods that can be time-consuming, require harsh conditions, or utilize expensive and hazardous materials. ijettjournal.org A primary challenge moving forward is the development of synthetic routes to 8-chloroindolizine and its derivatives that are not only high-yielding but also adhere to the principles of green chemistry.

Current research highlights a shift towards more sustainable practices in indolizine synthesis, which can be adapted and optimized for this compound. These include:

Microwave-assisted and Ultrasound-activated Reactions: These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of various indolizine derivatives, often in shorter time frames compared to conventional heating. scispace.commdpi.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of volatile organic solvents or in water significantly reduces the environmental impact. mdpi.comrsc.org Metal-free synthesis of indolizines in water has been demonstrated as a significant advancement over methods requiring metal salts and organic solvents. rsc.org

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, offers a green and highly selective method for indolizine synthesis in aqueous media. mdpi.com This biocatalytic approach has shown high catalytic activity and selectivity in cycloaddition reactions. mdpi.com

Future efforts will likely focus on integrating these green techniques into the synthesis of this compound, potentially starting from readily available chlorinated pyridine (B92270) precursors. The goal is to create a toolbox of synthetic methods that are efficient, cost-effective, and environmentally benign. ijettjournal.org

| Synthetic Approach | Key Features | Potential Application for this compound |

| Microwave/Ultrasound | Accelerated reaction rates, higher yields. scispace.com | Rapid synthesis of this compound precursors. |

| Solvent-Free/Aqueous | Reduced environmental impact, safer processes. mdpi.comrsc.org | Greener synthesis of the this compound core. |

| Biocatalysis | High selectivity, mild reaction conditions. mdpi.com | Enantioselective synthesis of chiral this compound derivatives. |

| One-Pot Reactions | Increased efficiency, reduced waste. ijettjournal.orgmdpi.com | Streamlined synthesis from simple chlorinated starting materials. |

Exploration of Novel Reactivity Patterns Driven by the Chlorine Substituent

The presence of a chlorine atom at the 8-position of the indolizine ring is expected to significantly influence its electronic properties and reactivity. The chlorine atom is an electron-withdrawing group, which can modulate the nucleophilicity and electrophilicity of the indolizine core. ontosight.ai This presents an opportunity to explore novel reaction pathways that are not readily accessible with unsubstituted indolizines.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atom at a position ortho to the ring-junction nitrogen could activate the C-8 position for nucleophilic attack, allowing for the introduction of a wide range of functional groups. researchgate.netnih.gov

Cross-Coupling Reactions: The C-Cl bond can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. chim.itmdpi.com This would enable the synthesis of complex 8-substituted indolizine derivatives with tailored electronic and steric properties.

Directed Metalation: The chlorine atom may influence the regioselectivity of directed metalation reactions, potentially allowing for functionalization at positions that are otherwise difficult to access. usp.br

Understanding how the 8-chloro substituent modifies the inherent reactivity of the indolizine ring, which typically undergoes electrophilic substitution at the C-3 and C-1 positions, will be crucial. jbclinpharm.org It is possible that the electron-withdrawing effect could alter this preference or open up new avenues for functionalization.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. nih.gov For this compound, computational studies can provide valuable insights that guide experimental work.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and intermediates of various synthetic routes to this compound, helping to optimize reaction conditions and predict potential side products. nih.govrsc.org

Reactivity Prediction: Computational models can predict how the 8-chloro substituent influences the electronic structure of the indolizine ring, including its frontier molecular orbitals and electrostatic potential. This information can be used to forecast the regioselectivity of electrophilic and nucleophilic attack.

Spectroscopic Property Simulation: Time-dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra of this compound derivatives, which is crucial for their development as fluorescent probes or materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov Studies on other substituted indolizines have shown that the choice of functional and basis set is critical for obtaining accurate predictions. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and functional materials based on the this compound scaffold.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting regioselectivity. nih.govrsc.org |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis and fluorescence spectra. nih.gov |

| Molecular Dynamics (MD) | Studying intermolecular interactions in materials. |

Integration into Materials Science and Chemical Biology (excluding clinical/safety) Applications

The unique electronic and photophysical properties of indolizine derivatives make them attractive candidates for applications in materials science and as tools in chemical biology. chim.itresearchgate.net The this compound scaffold offers a platform for fine-tuning these properties.

Potential applications to be explored include:

Organic Electronics: Indolizine-containing compounds have been investigated as materials for OLEDs. researchgate.net The 8-chloro substituent could be used to modulate the HOMO/LUMO energy levels, influencing the emission color and efficiency of such devices.

Fluorescent Probes: The inherent fluorescence of the indolizine core can be harnessed to develop chemical sensors. chim.it The chlorine atom can serve as a site for attaching recognition moieties or as a modulator of the fluorescent properties in response to the local environment.

Bioconjugation: The reactivity of the C-Cl bond can be exploited for the covalent attachment of this compound derivatives to biomolecules, enabling their use as fluorescent tags or probes in biological systems.

The challenge in this area will be to design and synthesize this compound derivatives with specific functionalities that enable their integration into these advanced applications. This will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and chemical biology.

Regioselective Control in Complex Derivatization

A significant challenge in indolizine chemistry is achieving regioselective functionalization, particularly when multiple reactive sites are present. bohrium.com The indolizine nucleus has several positions that can undergo substitution, and controlling the outcome of a reaction to favor a single isomer is often difficult. acs.orgacs.org

For this compound, future research must address the challenge of selectively functionalizing other positions on the ring while the C-8 position is chlorinated. This includes:

Selective C-1, C-2, and C-3 Functionalization: Developing methods to introduce substituents at the pyrrole (B145914) ring of this compound without affecting the C-Cl bond. This could involve the use of directing groups or carefully controlled reaction conditions. researchgate.net

Sequential Functionalization: Creating strategies for the stepwise introduction of different functional groups at various positions on the this compound scaffold. For example, performing an electrophilic substitution at C-3 followed by a cross-coupling reaction at C-8.

Thermodynamic vs. Kinetic Control: Investigating the factors that govern the regioselectivity of reactions. In some cases, it may be possible to favor one isomer under kinetic control and another under thermodynamic control. acs.orgacs.org For instance, the aza-Friedel–Crafts reaction of indolizines has been shown to be under thermodynamic control to achieve C1-regioselectivity. acs.orgacs.org

Achieving a high degree of regioselective control will be paramount for the synthesis of complex, multifunctional this compound derivatives for specific applications. This remains a significant hurdle that will require innovative synthetic strategies and a deep understanding of the underlying reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloroindolizine, and what methodological challenges arise in optimizing yield and purity?

- Answer : Synthesis typically involves cyclization of chloro-substituted pyridines with propargyl derivatives or nucleophilic substitution on indolizine precursors. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., dehalogenation). Methodological optimization requires systematic variation of catalysts (e.g., Pd/Cu systems), solvents (polar aprotic), and reaction temperatures. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .

Q. How can researchers reliably characterize this compound’s spectroscopic properties, and what inconsistencies might arise in interpreting spectral data?

- Answer : UV-Vis, FT-IR, and NMR (H, C, DEPT-135) are standard for functional group identification. For example, the chlorine atom’s inductive effect downshifts aromatic proton signals in NMR. Inconsistencies may stem from solvent effects, impurities, or tautomerism. Cross-validate data with computational tools (e.g., DFT simulations for NMR chemical shifts) and replicate experiments under controlled conditions to resolve ambiguities .

Q. What are the foundational pharmacological assays used to evaluate this compound’s bioactivity, and how should controls be designed?

- Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT). Controls must account for solvent effects (DMSO tolerance), positive controls (e.g., staurosporine for kinase inhibition), and negative controls (vehicle-only). Dose-response curves (IC/EC) should be triplicated to ensure statistical robustness .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Answer : Conduct a systematic review (PRISMA guidelines) to identify variability in assay conditions (e.g., pH, cell lines, incubation times). Use meta-analysis tools to assess effect sizes and heterogeneity. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays. Replicate key experiments under standardized protocols and report all raw data in supplementary materials .

Q. What computational strategies are effective in predicting this compound’s reactivity and binding modes with biological targets?

- Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can predict binding affinities and stability. Quantum mechanical calculations (DFT for HOMO-LUMO gaps) elucidate electrophilic/nucleophilic sites. Validate predictions with experimental SAR (structure-activity relationship) studies, focusing on substituent effects at the 1- and 3-positions of the indolizine core .

Q. How can kinetic isotope effects (KIEs) and isotopic labeling be applied to study the mechanism of this compound’s reactions?

- Answer : Use H or C labeling at reactive positions (e.g., C-2 of indolizine) to track bond-breaking/forming steps via MS or NMR. KIEs (>1 indicate bond-breaking in the rate-determining step) clarify mechanisms (e.g., SNAr vs. radical pathways). Couple with Eyring plots to determine activation parameters (ΔH, ΔS) .

Q. What advanced statistical methods are suitable for analyzing dose-response data in this compound toxicity studies?

- Answer : Nonlinear regression (Hill equation) models dose-response relationships. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, apply machine learning (PCA or random forests) to identify outliers and confounding variables. Report confidence intervals and p-values adjusted for multiple comparisons .

Methodological Best Practices

- Experimental Reproducibility : Document all synthetic steps, including exact molar ratios, purification methods (e.g., column chromatography gradients), and instrument calibration details. Publish raw spectral data and crystallographic files (if available) in supplementary materials .

- Data Contradiction Analysis : Use forest plots for meta-analysis and funnel plots to detect publication bias. Address confounding variables through stratified analysis .

- Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed/Scopus. Exclude non-validated sources (e.g., patents, preprints) unless critical to hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.